N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide
Description
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a sulfonamide group, and an oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c1-9(11-15-12(16-20-11)13(2,3)4)17-21(18,19)10-6-5-7-14-8-10/h5-9,17H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVQYCDDBJTHKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C(C)(C)C)NS(=O)(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The tert-butyl group is introduced to enhance the stability and solubility of the compound. The final step involves the sulfonation of the pyridine ring, which is carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the implementation of purification techniques such as crystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in biochemical studies.
Medicine: Its potential as a pharmaceutical agent can be explored, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The oxadiazole moiety may also play a role in stabilizing the compound’s interaction with its target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar stability and solubility properties.
2-Methyltetrahydrofuran: A solvent with similar structural features.
(3-Chloropropyl)trimethoxysilane: A compound with similar functional groups.
Uniqueness
N-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]pyridine-3-sulfonamide is unique due to its combination of a pyridine ring, a sulfonamide group, and an oxadiazole moiety. This combination provides the compound with distinct chemical and biological properties that are not found in the similar compounds listed above.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
